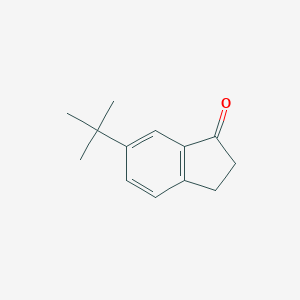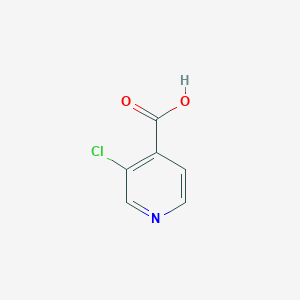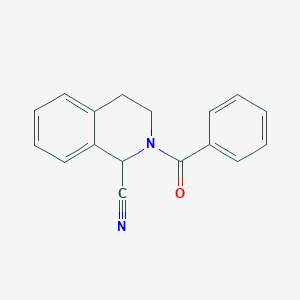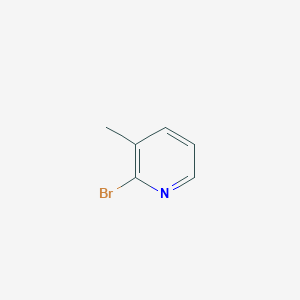![molecular formula C17H16N2OS2 B184131 2-(benzylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one CAS No. 324036-21-7](/img/structure/B184131.png)
2-(benzylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(benzylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound has a unique chemical structure that makes it a promising candidate for the synthesis of new drugs that can be used to treat various diseases.
Mechanism Of Action
The mechanism of action of 2-(benzylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is not fully understood. However, it is believed that this compound exerts its biological effects by interacting with specific receptors or enzymes in the body. For example, it has been shown to inhibit the activity of certain enzymes that are involved in the production of inflammatory mediators, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
2-(benzylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to have antioxidant properties, which may help to protect cells from damage caused by oxidative stress. It has also been shown to have anti-inflammatory properties, which may help to reduce inflammation in the body. Additionally, this compound has been found to have antibacterial and antifungal properties, which may make it a useful agent for the treatment of infections.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-(benzylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one in lab experiments is its unique chemical structure, which makes it a promising candidate for the synthesis of new drugs. However, one of the main limitations of using this compound in lab experiments is its low solubility in water, which may make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions that could be explored in the study of 2-(benzylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one. One possible direction is the synthesis of new derivatives of this compound that may exhibit improved biological activity or solubility. Another possible direction is the investigation of the mechanism of action of this compound in more detail, which may help to identify new targets for drug discovery. Additionally, the potential applications of this compound in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease could be further explored.
Synthesis Methods
The synthesis of 2-(benzylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one can be achieved through a series of chemical reactions. One of the most commonly used methods for the synthesis of this compound is the Biginelli reaction. This reaction involves the condensation of an aldehyde, a β-ketoester, and urea in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate dihydropyrimidine, which is then oxidized to form the final product.
Scientific Research Applications
2-(benzylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has been the subject of extensive scientific research due to its potential applications in drug discovery and development. This compound has been shown to exhibit a wide range of biological activities, including antitumor, antibacterial, antifungal, and anti-inflammatory properties. It has also been found to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
CAS RN |
324036-21-7 |
|---|---|
Product Name |
2-(benzylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one |
Molecular Formula |
C17H16N2OS2 |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
2-benzylsulfanyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H16N2OS2/c20-15-14-12-8-4-5-9-13(12)22-16(14)19-17(18-15)21-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,18,19,20) |
InChI Key |
IPZMSKIJUYVNKQ-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)SCC4=CC=CC=C4 |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)SCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![6,8,9-trimethyl-11H-indolo[3,2-c]quinoline](/img/structure/B184059.png)



![1H-Naphtho[1,8-de][1,2,3]triazine](/img/structure/B184064.png)
![6-Bromo-5-methylimidazo[1,2-a]pyridine](/img/structure/B184065.png)



